Glyoxylic acid-L-menthylester dimethoxy acetal
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Overview
Description
Glyoxylic acid-L-menthylester dimethoxy acetal is a chemical compound with the molecular formula C14H26O4 and a molecular weight of 258.35 g/mol It is known for its unique structure, which includes a glyoxylic acid moiety esterified with L-menthyl and protected by dimethoxy acetal groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyoxylic acid-L-menthylester dimethoxy acetal typically involves the esterification of glyoxylic acid with L-menthol, followed by protection of the resulting ester with dimethoxy acetal groups. The reaction conditions often include the use of acid catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Glyoxylic acid-L-menthylester dimethoxy acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethoxy acetal groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Glyoxylic acid-L-menthylester dimethoxy acetal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors
Mechanism of Action
The mechanism of action of glyoxylic acid-L-menthylester dimethoxy acetal involves its reactivity as an ester and acetal. The compound can undergo hydrolysis to release glyoxylic acid and L-menthol, which can then participate in various biochemical and chemical pathways. The dimethoxy acetal groups provide stability and protect the ester from premature hydrolysis .
Comparison with Similar Compounds
Glyoxylic acid methyl ester dimethyl acetal: Similar structure but with methyl ester instead of L-menthyl ester.
Ethyl diethoxyacetate: Another ester with diethoxy acetal protection.
Methyl dimethoxyacetate: A simpler ester with dimethoxy acetal groups
Uniqueness: Glyoxylic acid-L-menthylester dimethoxy acetal is unique due to the presence of the L-menthyl group, which imparts specific stereochemistry and potential biological activity. This distinguishes it from other similar compounds that lack this chiral center and associated properties.
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dimethoxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-9(2)11-7-6-10(3)8-12(11)18-13(15)14(16-4)17-5/h9-12,14H,6-8H2,1-5H3/t10-,11+,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFFNJLVHHHQGX-GRYCIOLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(OC)OC)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(OC)OC)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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